molecular formula C11H9NO2 B1352960 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 67735-60-8

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No. B1352960
CAS RN: 67735-60-8
M. Wt: 187.19 g/mol
InChI Key: AWJCCKYFFMSHCJ-UHFFFAOYSA-N
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Description

“1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is a solid substance with a white or light yellow crystalline appearance . It has a special smell and exhibits relatively good solubility when dissolved in some organic solvents, such as ethanol, diethyl ether, and dichloromethane .


Synthesis Analysis

The synthesis of “1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” involves various methods. One common method is by reacting p-dichloroquinoline with formaldehyde . For specific preparation steps, reference may be made to relevant organic synthesis literatures or patents .


Molecular Structure Analysis

The molecular structure of “1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is represented by the InChI code 1S/C11H9NO2/c1-12-10-5-3-2-4-8 (10)6-9 (7-13)11 (12)14/h2-7H,1H3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of various organic compounds, such as drugs, dyes, and pesticides . It can also be used as a ligand for certain catalysts .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.2 . It has a density of 1.321, a melting point of 215℃, a boiling point of 326.6±41.0 °C (Predicted), and a flash point of 149.7°C . It also has a vapor pressure of 0.000214mmHg at 25°C and a refractive index of 1.671 .

Scientific Research Applications

  • Organic Synthesis

    • Summary of the Application : 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is an important intermediate compound used in the field of organic synthesis . It can be used to synthesize various organic compounds .
    • Results or Outcomes : The outcomes would also depend on the specific organic compound being synthesized. The compound can be used to create a wide range of organic compounds, enhancing the versatility and scope of organic synthesis .
  • Medicinal Chemistry

    • Summary of the Application : This compound has been used in the synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against the acetylcholinesterase enzyme . This research is particularly relevant to Alzheimer’s disease (AD), a worldwide mental disorder manifested with dementia symptoms .
    • Methods of Application : A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . Their biological evaluation in inhibiting acetylcholinesterase enzyme (AChE), was evaluated by the in-house gas chromatography method .
    • Results or Outcomes : The synthesized carboxamides showed a strong potency in inhibiting AChE . Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM) . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model . Interestingly compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .
  • Dye Synthesis

    • Summary of the Application : This compound can be used in the synthesis of various dyes . Dyes synthesized from this compound could potentially have unique color properties or improved stability.
    • Results or Outcomes : The outcomes would also depend on the specific dye being synthesized. The compound can be used to create a wide range of dyes, enhancing the versatility and scope of dye synthesis .
  • Pesticide Synthesis

    • Summary of the Application : This compound can be used in the synthesis of various pesticides . Pesticides synthesized from this compound could potentially have improved effectiveness or selectivity.
    • Results or Outcomes : The outcomes would also depend on the specific pesticide being synthesized. The compound can be used to create a wide range of pesticides, enhancing the versatility and scope of pesticide synthesis .
  • Catalyst Ligand

    • Summary of the Application : This compound can be used as a ligand for certain catalysts . Catalysts synthesized from this compound could potentially have improved effectiveness or selectivity.
    • Results or Outcomes : The outcomes would also depend on the specific catalyst being synthesized. The compound can be used to create a wide range of catalysts, enhancing the versatility and scope of catalyst synthesis .
  • Drug Synthesis

    • Summary of the Application : This compound can be used in the synthesis of various drugs . Drugs synthesized from this compound could potentially have unique therapeutic properties or improved stability.
    • Results or Outcomes : The outcomes would also depend on the specific drug being synthesized. The compound can be used to create a wide range of drugs, enhancing the versatility and scope of drug synthesis .

Safety And Hazards

During use or storage, care should be taken to avoid contact with strong oxidants and other substances to prevent dangerous reactions . It may be irritating to the eyes, skin, and respiratory tract, so appropriate personal protective equipment such as safety glasses, gloves, and respiratory protection should be worn during operation .

properties

IUPAC Name

1-methyl-2-oxoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJCCKYFFMSHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406782
Record name 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

CAS RN

67735-60-8
Record name 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.7 Grams of 3-formylcarbostyril was dissolved in 150 ml of tetrahydrofuran, then 0.8 g of oil 50%-sodium hydride was added thereto at a room temperature with stirring. Next, 4.5 g of methyl iodide was added dropwise at a room temperature for 3 hours. The reaction mixture was concentrated under a reduced pussure, the residue thus obtained was poured into water and the crystals precipitated were collected by filtration. Recrystallized from ethanol to obtain 1.7 g of 1-methyl-3-formylcarbostyril in the form of yellow-brownish needle-like crystals.
Quantity
0 (± 1) mol
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reactant
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150 mL
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solvent
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[Compound]
Name
oil
Quantity
0.8 g
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reactant
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0 (± 1) mol
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reactant
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4.5 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydride (55% w/w suspension in oil; 0.268 g) was added portionwise to a stirred suspension of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1 g) in dimethylformamide (10 ml) which had been cooled in an ice bath. The mixture was allowed to warm to ambient temperature and was then heated to 60° C. for 1 hour. The mixture was recooled in an ice bath and methyl iodide (0.41 ml) was added. Dimethylformamide (50 ml) was added and the mixture was stirred at ambient temperature for 16 hours. The mixture was poured into water (50 ml) and extracted with methylene chloride (3×50 ml). The combined extracts were washed with water (50 ml) and evaporated. The residue was triturated under diethyl ether to give 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde as a pale yellow solid (0.81 g, 74%).
Quantity
0.268 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Maruthesh, M Katagi… - Current Chemistry …, 2023 - growingscience.com
A series of (E)-1-methyl-3-((substituted phenylimino) methyl) quinolin-2 (1 H)-one schiff bases (3a-j) bearing quinoline moiety synthesized successfully in ethanol by condensation of …
Number of citations: 5 growingscience.com
M Bandi, CV Ramana Reddy - Letters in Organic Chemistry, 2017 - ingentaconnect.com
Background: Among the nitrogen heterocycles, quinolones and their derivatives represent the most important class of organic scaffolds that attract the interest of both medicinal and …
Number of citations: 2 www.ingentaconnect.com
M Bandi, VRR Ch - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
A green and highly efficient protocol for one‐pot, step‐wise, alternative syntheses of quinoline‐substituted bi(indolyl)methanes has been described by the condensation of N‐methyl or N…
Number of citations: 3 onlinelibrary.wiley.com
JY Melamed, AE Zartman, NR Kett, AL Gotter… - Bioorganic & medicinal …, 2010 - Elsevier
Administration of Neuropeptide S (NPS) has been shown to produce arousal, that is, independent of novelty and to induce wakefulness by suppressing all stages of sleep, as …
Number of citations: 26 www.sciencedirect.com
Rajni, Versha, L Singh, R Rana, A Bendi - ChemistrySelect, 2022 - Wiley Online Library
Quinoline is a significant scaffold among heterocyclic compounds and can be used as a key building block for the development of novel medications. Quinoline and its derivatives are …
Y Kobayashi, T Nakatani, R Tanaka, M Okada, E Torii… - Tetrahedron, 2011 - Elsevier
The tandem reaction of cyanoacetanilides with triflic anhydride in DMF proceeded at room temperature to afford 3-formyl-4-hydroxyquinolin-2(1H)-ones in good to high yields. A detailed …
Number of citations: 20 www.sciencedirect.com
PK Bhaumik, K Ghosh, S Chattopadhyay - Polyhedron, 2021 - Elsevier
This review represents an overview on the synthetic strategies, structures and biological activities of metal complexes with azole based ligands. It is worthy to mention here that only …
Number of citations: 20 www.sciencedirect.com

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